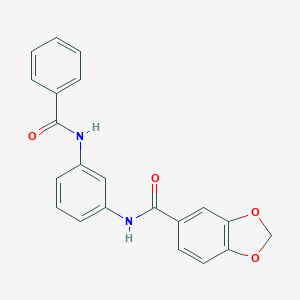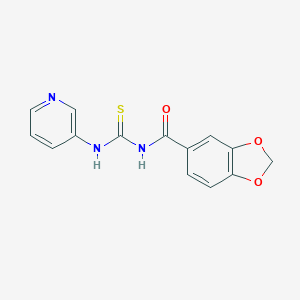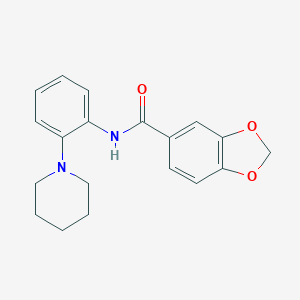![molecular formula C11H12N6O2S B251398 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is commonly used in scientific research. It is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in a wide range of physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Therefore, Ro 31-8220 has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 works by selectively inhibiting PKC, which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC is involved in the regulation of cell growth, differentiation, and survival. It is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, by inhibiting PKC, this compound 31-8220 can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound 31-8220 has been shown to prevent neuronal cell death by inhibiting the activation of caspases, a family of proteases that play a crucial role in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has several advantages for lab experiments. It is a selective inhibitor of PKC, which allows for the specific modulation of PKC-dependent cellular processes. It is also a synthetic compound, which allows for the reproducible synthesis of large quantities of the compound. However, this compound 31-8220 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, it has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound 31-8220 in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the biochemical and physiological effects of this compound 31-8220 can provide insights into the regulation of cellular processes.
Synthesemethoden
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. The second step involves the reaction of 4-methoxybenzoylthioacetate with 2-methyl-5-amino-1,3,4-tetrazole to form 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide. Finally, the third step involves the reaction of 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide with potassium cyanate to form this compound 31-8220.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound 31-8220 has been shown to have neuroprotective properties by preventing neuronal cell death in various neurodegenerative diseases.
Eigenschaften
Molekularformel |
C11H12N6O2S |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
InChI-Schlüssel |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
